2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide features a phthalimide (isoindole-1,3-dione) core connected via an acetamide linker to a 2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group. Key structural attributes include:
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-2-30(28,29)23-10-9-14-7-8-16(11-15(14)12-23)22-19(25)13-24-20(26)17-5-3-4-6-18(17)21(24)27/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSFJPNOYEVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoindoline and tetrahydroisoquinoline cores, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents, allowing for the creation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of analogs with different functional groups.
Scientific Research Applications
Structural Characteristics
This compound comprises an isoindole moiety fused with a tetrahydroisoquinoline structure, linked through an acetamide group. The presence of a sulfonyl group enhances its solubility and biological activity. The structural complexity allows for diverse interactions with biological targets, making it a candidate for further research in drug development.
Potential Biological Activities
Research indicates that compounds containing isoindole and tetrahydroisoquinoline structures often exhibit significant biological activities. Specifically, this compound has shown promise in:
- Promoting Cardiomyocyte Maturation : Initial studies suggest that it may aid in the maturation of heart cells, indicating potential applications in regenerative medicine and heart disease treatment.
- Anti-inflammatory Properties : Its structural attributes suggest interactions with pathways involved in inflammation, which could be beneficial for developing anti-inflammatory therapies.
Mechanistic Insights
The chemical reactivity of this compound can be attributed to its functional groups. The acetamide group can undergo hydrolysis under various conditions, leading to the formation of the corresponding acid and amine. The dioxo group may participate in nucleophilic addition reactions, while the sulfonyl group is likely to engage in electrophilic substitution reactions. These reactivities open avenues for synthetic modifications and targeted drug design.
Synthesis Pathways
The synthesis of this compound can be approached through multi-step synthetic pathways involving:
- Formation of the Isoindole Moiety : Utilizing starting materials that contain the necessary functional groups.
- Tetrahydroisoquinoline Integration : Employing coupling reactions to link the isoindole and tetrahydroisoquinoline components.
- Acetamide Formation : Finalizing the structure by introducing the acetamide group through acylation reactions.
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
Case Studies and Experimental Findings
Preliminary studies have highlighted several aspects of this compound's biological activity:
| Study Focus | Findings |
|---|---|
| Cardiomyocyte Maturation | Promotes maturation processes in heart cells. |
| Anti-inflammatory Activity | Exhibits potential interactions with inflammatory pathways. |
| Drug Design Potential | Similarities with known bioactive compounds suggest applicability in neurodegenerative disease treatments. |
Future Research Directions
Given its promising properties, future research on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide could focus on:
- In-depth Pharmacological Studies : Investigating its efficacy and safety profiles through preclinical and clinical trials.
- Molecular Docking Studies : To elucidate binding affinities with specific receptors or enzymes involved in cardiac function and inflammation pathways.
- Synthetic Optimization : Enhancing synthetic routes for better yield and scalability for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and theoretical physicochemical implications:
Functional Implications
Phthalimide vs. Aromatic Substitutions
- This difference could affect binding to targets like enzymes or receptors .
- ’s dimethoxyphenyl group may improve π-π stacking interactions but introduce susceptibility to demethylation metabolism .
Sulfonamide Modifications
- The ethanesulfonyl group in the target compound and provides stronger electron-withdrawing effects compared to ’s dipropylsulfamoyl group. This could influence both solubility and electronic interactions in biological systems .
Acetamide Linker Variations
Computational Predictions
- XGBoost models () suggest that superconducting critical temperature predictions (RMSE: 9.091 K, R²: 0.928) could be adapted to compare solubility or stability profiles of these compounds .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes both isoindole and tetrahydroisoquinoline moieties. The presence of the dioxo group contributes to its reactivity and potential interactions with biological targets.
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 4
- S : 1
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar in structure to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide may inhibit specific enzymes involved in metabolic pathways. For instance, isoindole derivatives have shown inhibitory effects on various kinases and phosphatases.
- Antioxidant Properties : Some studies suggest that isoindole derivatives exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell proliferation and apoptosis. For example, compounds with similar structures have been shown to influence the NF-kB pathway, which is crucial in inflammatory responses and cancer progression.
Therapeutic Potential
Given its structural characteristics, this compound may have applications in several therapeutic areas:
- Cancer Treatment : Isoindole derivatives are being investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
- Neurological Disorders : The tetrahydroisoquinoline portion suggests potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological effects of compounds related to the target structure:
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Enzyme Inhibition Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
